molecular formula C22H21N5O B13584393 6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B13584393
M. Wt: 371.4 g/mol
InChI Key: VHBRSEPNNTWDIP-UHFFFAOYSA-N
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Description

6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

The synthesis of 6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the phenyl and pyridinyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

6-phenyl-N-propan-2-yl-1-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N5O/c1-15(2)25-22(28)18-12-20(17-6-4-3-5-7-17)26-21-19(18)13-24-27(21)14-16-8-10-23-11-9-16/h3-13,15H,14H2,1-2H3,(H,25,28)

InChI Key

VHBRSEPNNTWDIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=NC2=C1C=NN2CC3=CC=NC=C3)C4=CC=CC=C4

Origin of Product

United States

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